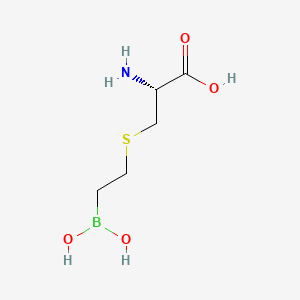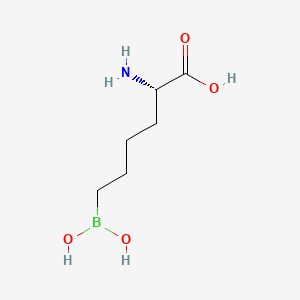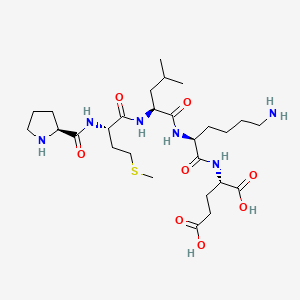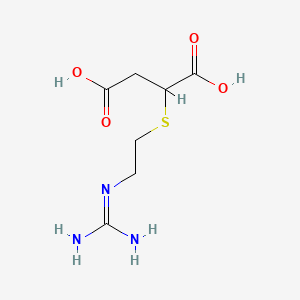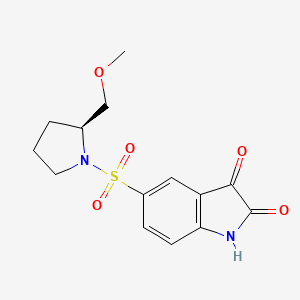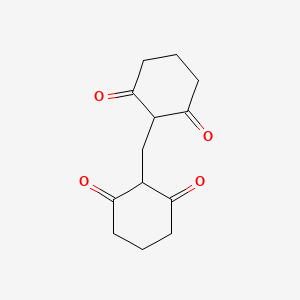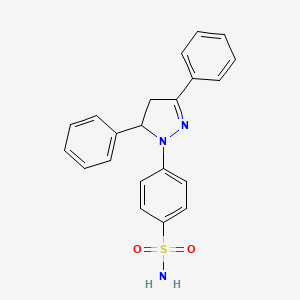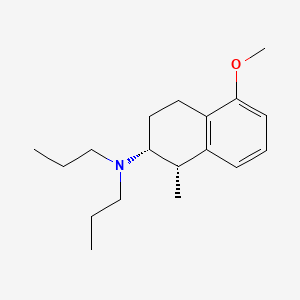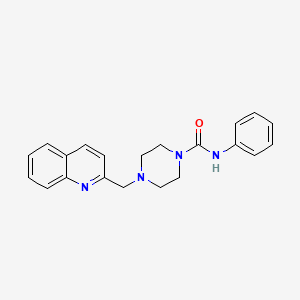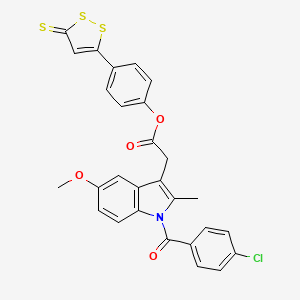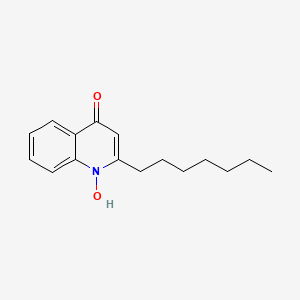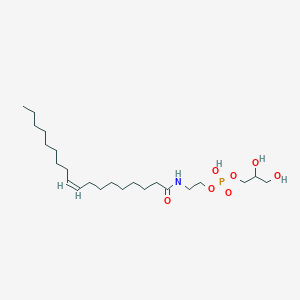
甘油磷酸-N-油酰乙醇胺
描述
Glycerophospho-N-Oleoyl Ethanolamine is a glycerophosphoethanolamine.
科学研究应用
甘油磷酸-N-油酰乙醇胺 (GNOE): 科学研究应用: 甘油磷酸-N-油酰乙醇胺,通常被称为 OEA,是一种内源性脂质,具有多种生物活性,在科学研究中具有重要意义。以下是关于 GNOE 在科学研究中独特应用的详细部分。
食欲调节和能量稳态
OEA 已被证明在调节进食和能量稳态中起着至关重要的作用。 它通过与过氧化物酶体增殖物激活受体-α (PPAR-α) 结合发挥作用,PPAR-α 是一种转录因子,是肝脏中脂质代谢的主要调节剂 。这种相互作用被观察到可以抑制动物模型的食物摄入量并减少体重增加。
脂质代谢
作为 PPARα 的激动剂,OEA 以高效率激活该受体,影响脂质代谢过程 。这种激活会导致外周利用脂质底物,这对于研究代谢疾病和与脂质代谢相关的疾病至关重要。
神经递质功能
OEA 也参与内源性大麻素系统,因为它与另一种内源性大麻素神经递质anandamide (AEA) 共享代谢途径 。这种关系对于研究神经功能和疾病至关重要。
饱腹感的诱导
通过腹腔途径施用 OEA 会诱导啮齿动物的饱腹感,这对于研究食欲控制机制和开发肥胖的潜在治疗方法具有价值 .
生物活性脂质的前体
甘油磷酸乙醇胺是一种相关的化合物,是通过 PEMT 途径产生甘油磷酸胆碱的重要前体,也与anandamide 的生物合成有关 。了解这些途径对于探索生物活性脂质的合成至关重要。
内源性大麻素研究
作用机制
Target of Action
Glycerophospho-N-Oleoyl Ethanolamine (GNOE) primarily targets Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a transcription factor and a major regulator of lipid metabolism in the liver . It is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway .
Mode of Action
GNOE is an endogenous, potent agonist for PPARα . It exhibits an EC 50 value of 120 nM in a transactivation assay . As an agonist, GNOE binds to PPAR-α, activating it and triggering a series of cellular responses .
Biochemical Pathways
GNOE is derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) . It is synthesized via the CDP-ethanolamine pathway (also named Kennedy pathway), where ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the last step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine .
Pharmacokinetics
It is known that like aea, gnoe is metabolized by fatty acid amide hydrolase (faah) . This suggests that GNOE’s bioavailability may be influenced by the activity of FAAH.
Result of Action
Systemic administration of GNOE suppresses food intake and reduces weight gain in rats and PPARα wild-type mice . This suggests that GNOE may play a role in modulating feeding and energy homeostasis .
生化分析
Biochemical Properties
Glycerophospho-N-Oleoyl Ethanolamine is involved in several biochemical reactions. It is derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1). This enzyme catalyzes the hydrolysis of glycerophospho-N-acyl ethanolamine precursors, including Glycerophospho-N-Oleoyl Ethanolamine, to produce oleoyl ethanolamide. Oleoyl ethanolamide, in turn, activates PPARα, which regulates lipid metabolism and energy homeostasis .
Cellular Effects
Glycerophospho-N-Oleoyl Ethanolamine influences various cellular processes. It has been shown to suppress appetite and reduce weight gain in animal models through the activation of PPARα. This activation leads to changes in gene expression that promote lipid oxidation and reduce fat storage. Additionally, Glycerophospho-N-Oleoyl Ethanolamine affects cell signaling pathways, including those involved in inflammation and metabolism .
Molecular Mechanism
The molecular mechanism of Glycerophospho-N-Oleoyl Ethanolamine involves its conversion to oleoyl ethanolamide, which binds to and activates PPARα. This activation leads to the transcription of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. Glycerophospho-N-Oleoyl Ethanolamine also interacts with fatty acid amide hydrolase (FAAH), which metabolizes oleoyl ethanolamide, thereby regulating its levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycerophospho-N-Oleoyl Ethanolamine can change over time. The compound is relatively stable when stored at -20°C and can maintain its activity for up to four years. Over time, Glycerophospho-N-Oleoyl Ethanolamine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that systemic administration of oleoyl ethanolamide, derived from Glycerophospho-N-Oleoyl Ethanolamine, can have sustained effects on reducing food intake and body weight in animal models .
Dosage Effects in Animal Models
The effects of Glycerophospho-N-Oleoyl Ethanolamine vary with different dosages in animal models. At lower doses, it effectively suppresses appetite and reduces weight gain without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in lipid metabolism and energy homeostasis. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential risks .
Metabolic Pathways
Glycerophospho-N-Oleoyl Ethanolamine is involved in metabolic pathways related to lipid metabolism. It is a precursor to oleoyl ethanolamide, which is metabolized by FAAH. This metabolic pathway regulates the levels of oleoyl ethanolamide, influencing its effects on lipid oxidation and energy balance. Additionally, Glycerophospho-N-Oleoyl Ethanolamine may interact with other enzymes and cofactors involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, Glycerophospho-N-Oleoyl Ethanolamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of Glycerophospho-N-Oleoyl Ethanolamine within tissues can influence its activity and function .
Subcellular Localization
Glycerophospho-N-Oleoyl Ethanolamine is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of Glycerophospho-N-Oleoyl Ethanolamine is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .
属性
IUPAC Name |
2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNXVCGZJCGEKO-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



